1-丙基-1H-咪唑-4-羧酸

描述

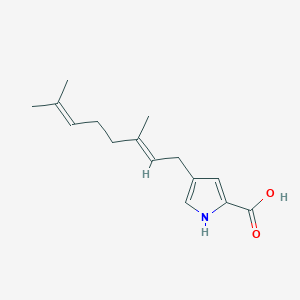

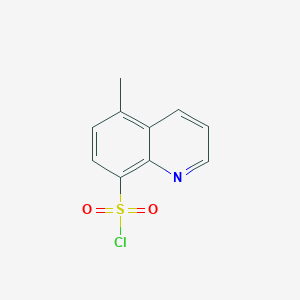

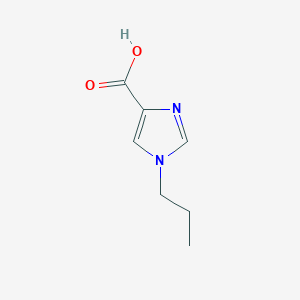

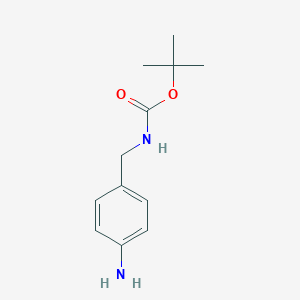

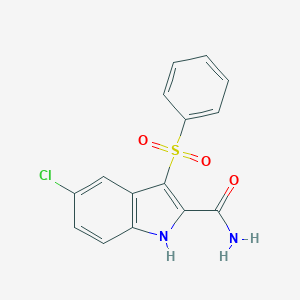

“1-Propyl-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “1-Propyl-1H-imidazole-4-carboxylic acid” consists of an imidazole ring attached to a propyl group and a carboxylic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propyl-1H-imidazole-4-carboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 382.4±15.0 °C at 760 mmHg, and a flash point of 185.0±20.4 °C . It also has a molar refractivity of 40.8±0.5 cm3, and a polar surface area of 55 Å2 .

科学研究应用

合成方法和化学性质

咪唑衍生物,包括1-丙基-1H-咪唑-4-羧酸,在制备药物如左来曲酸中发挥着关键作用,展示了它们在开发治疗骨质疏松等疾病的重要性。使用相转移催化剂和溶剂选择性合成这些化合物突显了它们的多功能性和高产率生产潜力 (Ma Hai-xia, 2010)。

生物学和药理活性

咪唑衍生物的合成和转化,包括具有羧酸官能团的化合物,展示了广泛的化学和生物性质。这些化合物参与合成具有杀虫杀螨、抗癌、降糖、抗渗出、降压、神经退行性等活性的分子,突显了它们在新疗法制剂开发中的重要性 (E. Abdurakhmanova et al., 2018)。

抗肿瘤活性

对咪唑衍生物,包括双(2-氯乙基)氨基衍生物、4(5)-氨基咪唑-5(4)-羧酰胺和苯并咪唑的研究揭示了它们作为抗肿瘤药物的潜力。该类化合物中的一些化合物已进入临床前试验阶段,强调了咪唑衍生物在癌症研究和寻找新的抗肿瘤药物中的价值 (M. Iradyan et al., 2009)。

抗氧化、微生物学和细胞毒活性

研究源自植物的天然羧酸,包括与1-丙基-1H-咪唑-4-羧酸结构相关的化合物,显示出显著的抗氧化、抗微生物和细胞毒活性。这些活性受结构差异的影响,如羟基数和共轭键的数量,表明羧酸及其衍生物在治疗应用中的潜力 (B. Godlewska-Żyłkiewicz等,2020)。

材料科学应用

基于咪唑的化合物,包括沸石咪唑酸盐框架(ZIFs),展示了在材料科学中各种应用的独特性能,如气体储存、分离和催化。通过静电纺丝将过渡金属基ZIF材料合成为一维纤维材料的能力为先进材料的研究和开发提供了新方向 (S. S. Sankar et al., 2019)。

属性

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

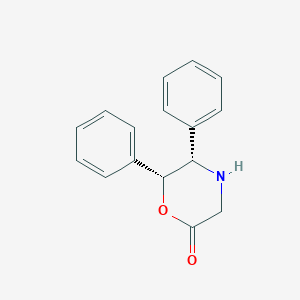

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)